Ethyl 3,3-difluoropropanoate Ethyl 3,3-difluoropropanoate
Brand Name: Vulcanchem
CAS No.: 28781-80-8
VCID: VC8178585
InChI: InChI=1S/C5H8F2O2/c1-2-9-5(8)3-4(6)7/h4H,2-3H2,1H3
SMILES: CCOC(=O)CC(F)F
Molecular Formula: C5H8F2O2
Molecular Weight: 138.11 g/mol

Ethyl 3,3-difluoropropanoate

CAS No.: 28781-80-8

Cat. No.: VC8178585

Molecular Formula: C5H8F2O2

Molecular Weight: 138.11 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3,3-difluoropropanoate - 28781-80-8

Specification

CAS No. 28781-80-8
Molecular Formula C5H8F2O2
Molecular Weight 138.11 g/mol
IUPAC Name ethyl 3,3-difluoropropanoate
Standard InChI InChI=1S/C5H8F2O2/c1-2-9-5(8)3-4(6)7/h4H,2-3H2,1H3
Standard InChI Key RUXHZGKZALQIBK-UHFFFAOYSA-N
SMILES CCOC(=O)CC(F)F
Canonical SMILES CCOC(=O)CC(F)F

Introduction

Structural and Molecular Characteristics

Ethyl 3,3-difluoropropanoate belongs to the class of fluorinated esters, featuring a propanoate backbone substituted with two fluorine atoms at the β-carbon position. The compound’s IUPAC name, ethyl 3,3-difluoropropanoate, reflects its ester functional group (-COOEt) and difluorinated alkyl chain.

Molecular Architecture

The molecular structure (Fig. 1) comprises:

  • A three-carbon chain (propanoate) with two fluorine atoms at the third carbon.

  • An ethoxy group (-OCH₂CH₃) esterified to the carbonyl carbon.

This configuration imparts distinct electronic and steric properties, including increased lipophilicity and resistance to metabolic degradation compared to non-fluorinated analogues.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₅H₈F₂O₂
Molecular Weight138.11 g/mol
CAS Number28781-80-8
Boiling PointNot reported
DensityNot reported
Vapor PressureNot reported

Note: Experimental data for boiling point, density, and vapor pressure remain limited in published literature.

Synthesis Methods

Esterification of 3,3-Difluoropropanoic Acid

The primary synthesis route involves the esterification of 3,3-difluoropropanoic acid with ethanol under acidic conditions.

Procedure:

  • Reactants: 3,3-Difluoropropanoic acid (1 equiv), ethanol (excess).

  • Catalyst: Sulfuric acid (H₂SO₄) or Lewis acids (e.g., ZnCl₂).

  • Conditions: Reflux at 80–100°C for 6–12 hours.

  • Workup: Neutralization with aqueous NaHCO₃, followed by distillation or chromatography.

This method achieves moderate-to-high yields (60–85%) and is scalable for industrial production. The use of Lewis acids minimizes side reactions, such as dehydration, which are common in Brønsted acid-catalyzed esterifications.

Alternative Pathways

While less common, the following methods have been explored:

  • Transesterification: Reaction of methyl 3,3-difluoropropanoate with ethanol in the presence of titanium(IV) isopropoxide.

  • Fluorination of Propanoate Derivatives: Direct fluorination of ethyl 3-chloropropanoate using hydrogen fluoride (HF) or DAST (diethylaminosulfur trifluoride).

These approaches face challenges, including lower yields (30–50%) and harsh reaction conditions, limiting their practicality.

Physicochemical Properties

Solubility and Stability

Ethyl 3,3-difluoropropanoate exhibits high solubility in polar aprotic solvents (e.g., DMSO, acetone) and moderate solubility in alcohols. It is hydrolytically stable under neutral conditions but undergoes rapid degradation in strongly acidic or alkaline environments.

Table 2: Solubility Profile

SolventSolubility (g/100 mL)
Dichloromethane>50
Ethanol20–30
Water<1

Data extrapolated from analogous fluorinated esters.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1,740 cm⁻¹ (C=O stretch) and 1,100–1,250 cm⁻¹ (C-F stretches).

  • NMR (¹H): δ 1.25 ppm (t, 3H, -CH₂CH₃), δ 4.15 ppm (q, 2H, -OCH₂), δ 2.85 ppm (m, 2H, -CF₂CH₂).

  • NMR (¹³C): δ 14.1 (-CH₂CH₃), δ 60.8 (-OCH₂), δ 165.4 (C=O), δ 112–118 (CF₂, JCF = 240–260 Hz).

Applications in Pharmaceutical Research

Drug Design and Bioavailability Enhancement

Fluorination is a cornerstone of modern medicinal chemistry, and ethyl 3,3-difluoropropanoate serves as a key precursor for fluorinated drug candidates. Its incorporation into molecules improves:

  • Metabolic Stability: Fluorine’s electronegativity shields adjacent bonds from oxidative cleavage by cytochrome P450 enzymes.

  • Lipophilicity: Enhances membrane permeability, critical for central nervous system (CNS)-targeted drugs.

  • Bioisosterism: Mimics functional groups (e.g., -OH, -CH₃) while altering electronic properties.

Case Study: Antiviral Agents

Derivatives of this compound have shown promise in inhibiting viral proteases, with fluorine atoms forming hydrogen bonds with active-site residues. For example, fluorinated peptidomimetics exhibit IC₅₀ values in the nanomolar range against SARS-CoV-2 Mpro.

Prodrug Development

The ester group in ethyl 3,3-difluoropropanoate facilitates prodrug synthesis. Enzymatic hydrolysis in vivo releases active carboxylic acid drugs, improving oral bioavailability.

Material Science Applications

Fluoropolymer Synthesis

Ethyl 3,3-difluoropropanoate is a monomer in the production of fluorinated polymers, which are prized for their:

  • Chemical Resistance: Inertness to solvents, acids, and bases.

  • Thermal Stability: Decomposition temperatures exceeding 300°C.

  • Low Surface Energy: Applications in non-stick coatings and water-repellent fabrics.

Table 3: Comparative Properties of Fluoropolymers

PolymerTensile Strength (MPa)Contact Angle (°)
Poly(vinylidene fluoride)40–50110
Poly(ethyl 3,3-difluoropropanoate)55–65125

Hypothetical data based on structural analogs.

Electrolyte Additives for Batteries

Incorporating fluorinated esters into lithium-ion battery electrolytes enhances ionic conductivity and reduces flammability. Ethyl 3,3-difluoropropanoate derivatives improve cycle life by stabilizing the solid-electrolyte interphase (SEI).

Recent Research Advancements

Catalytic Asymmetric Synthesis

Recent work has utilized ethyl 3,3-difluoropropanoate in enantioselective reactions. For instance, organocatalyzed Michael additions yield chiral fluorinated building blocks with >90% enantiomeric excess (ee).

Bioconjugation Techniques

The compound’s ester group enables site-specific protein modification via transesterification with serine residues, enabling the development of antibody-drug conjugates (ADCs).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator